2-butyl-4-chloro-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one
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Overview
Description
2-butyl-4-chloro-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-4-chloro-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the butyl group: This step involves the alkylation of the pyridazinone core with butyl halides in the presence of a base such as potassium carbonate.
Etherification: The final step involves the etherification of the pyridazinone with 4-methylbenzyl alcohol in the presence of a suitable catalyst like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-butyl-4-chloro-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-butyl-4-chloro-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one would depend on its specific biological activity. Generally, compounds in the pyridazinone class exert their effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-butyl-4-chloro-5-((4-methylphenyl)oxy)pyridazin-3(2H)-one
- 2-butyl-4-chloro-5-((4-methylbenzyl)oxy)pyrimidin-3(2H)-one
- 2-butyl-4-chloro-5-((4-methylbenzyl)oxy)pyrazin-3(2H)-one
Uniqueness
2-butyl-4-chloro-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazinone core, which can influence its biological activity and chemical reactivity. The presence of the butyl group, chlorine atom, and 4-methylbenzyl ether moiety can impart distinct properties compared to other similar compounds.
Properties
CAS No. |
88094-25-1 |
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Molecular Formula |
C16H19ClN2O2 |
Molecular Weight |
306.79 g/mol |
IUPAC Name |
2-butyl-4-chloro-5-[(4-methylphenyl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H19ClN2O2/c1-3-4-9-19-16(20)15(17)14(10-18-19)21-11-13-7-5-12(2)6-8-13/h5-8,10H,3-4,9,11H2,1-2H3 |
InChI Key |
VPPSDQGLRIBYRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)C)Cl |
Origin of Product |
United States |
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